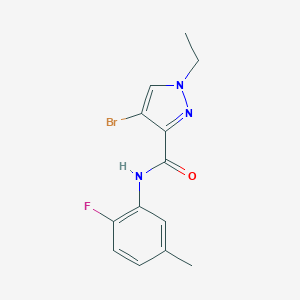![molecular formula C23H22BrNO6 B280207 ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound that belongs to the chromene family. This compound has gained significant attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes involved in inflammation, cancer, and bacterial infections. It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, it has been found to inhibit the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential as a multi-target drug. It can act on various enzymes and pathways, making it a promising candidate for the treatment of various diseases. However, one of the limitations is that the compound is relatively new, and more studies are needed to fully understand its pharmacological properties.
Zukünftige Richtungen
There are several future directions for the research on ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One direction is to study its potential as an anti-diabetic agent. Another direction is to investigate its potential as an anti-viral agent. Furthermore, it can be studied for its potential as a neuroprotective agent. Finally, more studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.
Conclusion:
This compound is a promising compound that has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Its multi-target potential makes it a promising candidate for the treatment of various diseases. However, more studies are needed to fully understand its pharmacological properties and optimize its therapeutic potential.
Synthesemethoden
The synthesis of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the reaction of 2-bromobenzyl bromide with furan-2-carbaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit various pharmacological activities. It has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It has also been studied for its potential as an anti-diabetic and anti-oxidant agent.
Eigenschaften
Molekularformel |
C23H22BrNO6 |
|---|---|
Molekulargewicht |
488.3 g/mol |
IUPAC-Name |
ethyl 2-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C23H22BrNO6/c1-2-28-23(27)21-20(19-15(26)7-5-9-17(19)31-22(21)25)18-11-10-13(30-18)12-29-16-8-4-3-6-14(16)24/h3-4,6,8,10-11,20H,2,5,7,9,12,25H2,1H3 |
InChI-Schlüssel |
LNIOEODJSFTKPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)

![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
